6,7-Difluoroquinoxaline-2,3-dione
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Overview
Description
6,7-Difluoroquinoxaline-2,3-dione is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the quinoxaline ring and two keto groups at the 2 and 3 positions. It is a significant compound in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroquinoxaline-2,3-dione typically involves the reaction of 6,7-difluoroquinoxaline with various reagents. For instance, it can be synthesized by reacting 6,7-difluoroquinoxaline with dimedone, indandione, and 3-methyl-1-phenylpyrazol-5-one in DMSO solution in the presence of an acid . Another method involves heating 6,7-difluoroquinoxaline with resorcinol in ethanol in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.
Oxidation: The compound can be oxidized to form aromatic substitution products during reactions with CH-acids.
Major Products Formed: The major products formed from these reactions include mono-substituted quinoxaline derivatives and various substituted quinoxalines depending on the nucleophiles used .
Scientific Research Applications
6,7-Difluoroquinoxaline-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Difluoroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). It inhibits DAAO by binding to its active site, which prevents the enzyme from catalyzing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
- 6,7-Dichloroquinoxaline-2,3-dione
- 6,7-Dinitroquinoxaline-2,3-dione
- 6,7-Difluoroquinoxaline
Comparison: 6,7-Difluoroquinoxaline-2,3-dione is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro and nitro analogs . The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C8H2F2N2O2 |
---|---|
Molecular Weight |
196.11 g/mol |
IUPAC Name |
6,7-difluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |
InChI Key |
LBDQVXXIMWOVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)F)F |
Origin of Product |
United States |
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